![molecular formula C₉H₁₆N₂O₃ B1140307 Ethyl 4-acetamidopiperidine-1-carboxylate CAS No. 208179-77-5](/img/structure/B1140307.png)
Ethyl 4-acetamidopiperidine-1-carboxylate
Overview
Description
Ethyl 4-acetamidopiperidine-1-carboxylate is a compound of interest in the synthesis and study of various chemical and pharmacological properties. It serves as a building block in organic synthesis, enabling the formation of more complex molecules through various chemical reactions.
Synthesis Analysis
The synthesis of ethyl 4-acetamidopiperidine-1-carboxylate derivatives involves multi-step procedures that aim to optimize yields and reduce production costs. For instance, a method for synthesizing ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was reported to improve overall yield from 17.0% to 47.6%, demonstrating the effectiveness of optimizing synthesis protocols for reducing production costs (Z. Can, 2012).
Molecular Structure Analysis
The molecular structure of ethyl 4-acetamidopiperidine-1-carboxylate derivatives can be analyzed using various techniques like IR, NMR, MS, and single-crystal X-ray diffraction. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined, providing insights into the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and properties (Liang Xiao-lon, 2015).
Chemical Reactions and Properties
Ethyl 4-acetamidopiperidine-1-carboxylate undergoes various chemical reactions, enabling the synthesis of a wide range of compounds. For instance, its derivatives can be used in oxidative reactions, showcasing its versatility in organic synthesis. The synthesis and application of such derivatives in oxidative reactions have been detailed, demonstrating their potential in organic synthesis and chemical research (M. Mercadante et al., 2013).
Scientific Research Applications
Enzymatic Resolution in Drug Synthesis
Ethyl 1,4-benzodioxan-2-carboxylate, an intermediate compound in drug synthesis, such as for doxazosin mesylate, is kinetically resolved to obtain its S-enantiomer through a lipase-catalyzed transesterification reaction. This process demonstrates the importance of Ethyl 4-acetamidopiperidine-1-carboxylate in achieving high enantiomeric purity in pharmaceutical compounds (Kasture et al., 2005).
Catalysis in Organic Synthesis
The compound plays a role in the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation process. This highlights its utility in the synthesis of complex organic molecules, contributing to the advancement of organic chemistry and material science (Zhu et al., 2003).
Synthesis of Various Organic Compounds
Ethyl 4-acetamidopiperidine-1-carboxylate is essential in the synthesis of a variety of organic compounds, including pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and 1,8-diazanaphthalene derivatives. These compounds have various applications in chemical research and development (Harb et al., 1989).
Electrochemical Oxidation
The compound is used in electrochemical oxidation processes to convert alcohols and aldehydes into carboxylic acids, showcasing its role in green chemistry and sustainable synthesis methods (Rafiee et al., 2018).
Crystal Structure Analysis
It's used in the study of crystal structures of various synthesized compounds, providing insights into molecular interactions and stability, essential for drug design and material sciences (Sapnakumari et al., 2014).
Mechanism of Action
Mode of Action
The mode of action of Ethyl 4-acetamidopiperidine-1-carboxylate is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Pharmacokinetics
The compound is a solid powder and is soluble in Chloroform and Ethyl Acetate . It is recommended to store the compound at -20° C . These properties may have an impact on the bioavailability of the compound.
properties
IUPAC Name |
ethyl 4-acetamidopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-15-10(14)12-6-4-9(5-7-12)11-8(2)13/h9H,3-7H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPJAMFDDNCPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193207 | |
Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetamidopiperidine-1-carboxylate | |
CAS RN |
198133-70-9 | |
Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198133-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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